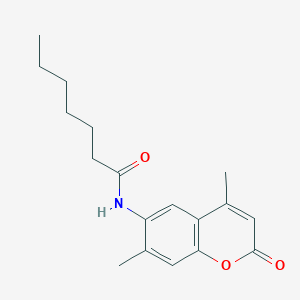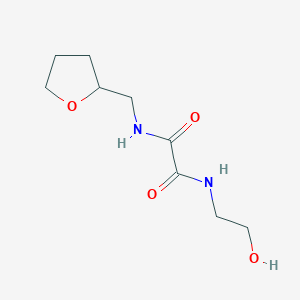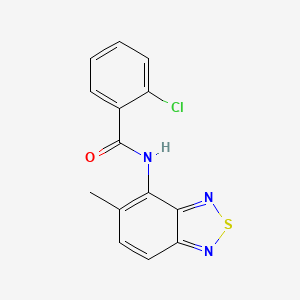![molecular formula C20H16BrClN2O5 B11647675 5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11647675.png)
5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of bromine, chlorine, and ethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Etherification: The ethoxy group is introduced via an etherification reaction using ethyl iodide and a base like potassium carbonate.
Methoxylation: The methoxy group is added using methanol and a strong acid catalyst like sulfuric acid.
Diazination: The diazine ring is formed through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated compounds.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The halogen atoms and diazine ring can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4’-ethoxybenzophenone: A simpler compound with similar halogen and ethoxy groups.
4-Bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile: Another compound with bromine and chlorine atoms but a different core structure.
Uniqueness
The uniqueness of 5-({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups and the presence of a diazine ring
Properties
Molecular Formula |
C20H16BrClN2O5 |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
5-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H16BrClN2O5/c1-2-28-16-9-12(7-14-18(25)23-20(27)24-19(14)26)8-15(21)17(16)29-10-11-3-5-13(22)6-4-11/h3-9H,2,10H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
HFICYOGTGWURLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11647597.png)

![2-(4-Ethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11647611.png)
![1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11647620.png)
![{2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11647626.png)
![Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11647632.png)
![4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11647633.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11647652.png)

![2-Cyano-N'-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11647658.png)

![2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11647666.png)
![[(4-{5,11-Bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}phenyl)sulfanyl]acetic acid](/img/structure/B11647671.png)
![N-{3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11647683.png)
